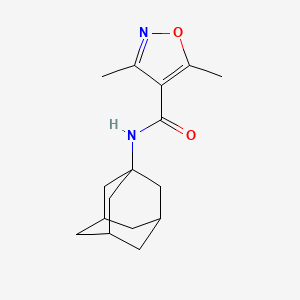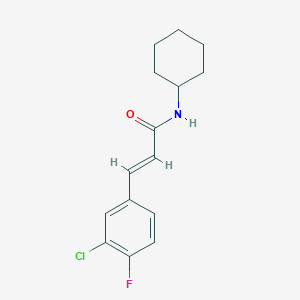
N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide, also known as ADOX, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of the enzyme ribonucleotide reductase, which plays a crucial role in DNA synthesis and repair. In
Mecanismo De Acción
N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide works by inhibiting the activity of ribonucleotide reductase, which is an essential enzyme involved in the synthesis of deoxyribonucleotides, the building blocks of DNA. By blocking this enzyme, N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide prevents the production of new DNA, which can lead to cell death. N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has been shown to be a potent inhibitor of ribonucleotide reductase, with an IC50 value of approximately 10 nM.
Biochemical and Physiological Effects:
In addition to its role as an inhibitor of ribonucleotide reductase, N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and it has also been shown to inhibit the replication of certain viruses, such as HIV and herpes simplex virus. N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has also been shown to have anti-inflammatory and immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide in lab experiments is its high potency as an inhibitor of ribonucleotide reductase. This allows for the use of lower concentrations of the compound, which can reduce the risk of off-target effects. However, N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is also highly toxic and can cause significant damage to normal cells at high concentrations. This can limit its usefulness in certain experiments and may require the use of alternative inhibitors or lower concentrations of N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide.
Direcciones Futuras
There are several areas of future research that could be explored with regard to N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide. One area of interest is the development of more potent and selective inhibitors of ribonucleotide reductase, which could have greater therapeutic potential for the treatment of cancer and other diseases. Another area of interest is the identification of new targets for N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide, which could expand its potential applications in scientific research. Finally, further studies are needed to better understand the mechanisms of action and potential side effects of N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide, which could inform the development of safer and more effective therapies.
Métodos De Síntesis
The synthesis of N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves several steps, including the reaction of adamantyl chloride with sodium azide, followed by the reaction of the resulting compound with methyl acrylate. The final step involves the reaction of the intermediate product with oxalyl chloride and dimethylamine. The synthesis of N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a complex process that requires careful attention to detail and precise control of reaction conditions.
Aplicaciones Científicas De Investigación
N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has been widely used in scientific research as a tool to study the role of ribonucleotide reductase in DNA synthesis and repair. It has also been investigated as a potential therapeutic agent for the treatment of cancer, viral infections, and other diseases. N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, and it has also been shown to enhance the efficacy of chemotherapy drugs.
Propiedades
IUPAC Name |
N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-9-14(10(2)20-18-9)15(19)17-16-6-11-3-12(7-16)5-13(4-11)8-16/h11-13H,3-8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQFEFMUZHNYII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Fluoro-4-methylphenyl)-[4-(thiadiazole-5-carbonyl)piperazin-1-yl]methanone](/img/structure/B7635715.png)

![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2,3-dimethylanilino)ethanone](/img/structure/B7635740.png)
![N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-propan-2-yloxyaniline](/img/structure/B7635746.png)
![1-[5-(3-pyrrolidin-1-ylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7635759.png)
![2-(4-chlorophenyl)-N-[(3-cyanophenyl)methyl]morpholine-4-carboxamide](/img/structure/B7635765.png)
![1-[2-(difluoromethoxy)benzoyl]-N-[(2-methylpyrazol-3-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7635772.png)


![(4-phenylpiperazin-1-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B7635797.png)


![N-[(6S)-6-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]acetamide](/img/structure/B7635815.png)
![N,5-dimethyl-N-[(3,4,5-trifluorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7635829.png)